molecular formula C8H11F2N3O B1435419 2,2-difluoro-2-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}ethan-1-amine CAS No. 1803589-74-3

2,2-difluoro-2-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}ethan-1-amine

Cat. No. B1435419
M. Wt: 203.19 g/mol
InChI Key: LARDQFQAXOJJBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-difluoro-2-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}ethan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Multicomponent Synthesis Techniques

One area of application involves the development of facile and eco-friendly multicomponent synthesis techniques. For instance, Brahmachari and Banerjee (2014) described a highly efficient, one-pot synthesis of diverse functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles using urea as an organo-catalyst. This method highlights an eco-friendly approach to synthesizing pharmaceutically relevant compounds under mild conditions, emphasizing the compound's role in facilitating tandem Knoevenagel–cyclocondensation reactions (Brahmachari & Banerjee, 2014).

Heterocyclic Scaffold Development

The synthesis and characterization of novel heterocyclic scaffolds, such as fluorinated pyrazolopyridine derivatives, have been explored. Revanna et al. (2013) demonstrated an efficient synthetic route leading to novel functionalized carboxymides with potential pharmaceutical applications, showcasing the versatility of this chemical framework in generating bioactive molecules (Revanna et al., 2013).

Catalytic Applications

Another research application involves the exploration of catalytic properties. Obuah et al. (2014) investigated pyrazolylamine ligands for nickel(II) catalyzed oligomerization and polymerization of ethylene, indicating the potential of such compounds in catalysis. The study found that the product yield and reaction conditions could be significantly influenced by solvent and co-catalyst choice, underscoring the importance of the structural motifs present in compounds like 2,2-difluoro-2-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}ethan-1-amine for developing new catalytic systems (Obuah et al., 2014).

Antimicrobial Applications

Strategic synthesis of difluoromethylated heterocyclic compounds for antimicrobial applications has also been a focus. Chundawat et al. (2016) detailed the creation of difluoromethylated indol-2-ones exhibiting promising antibacterial and antifungal activities. This research signifies the potential use of difluoromethylated pyrazole derivatives in combating microbial resistance, suggesting a valuable application of the structural features present in compounds like 2,2-difluoro-2-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}ethan-1-amine (Chundawat et al., 2016).

properties

IUPAC Name

2,2-difluoro-2-(1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2N3O/c9-8(10,4-11)7-5-3-14-2-1-6(5)12-13-7/h1-4,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARDQFQAXOJJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1NN=C2C(CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-difluoro-2-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-difluoro-2-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}ethan-1-amine
Reactant of Route 2
2,2-difluoro-2-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}ethan-1-amine
Reactant of Route 3
2,2-difluoro-2-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}ethan-1-amine
Reactant of Route 4
2,2-difluoro-2-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}ethan-1-amine
Reactant of Route 5
2,2-difluoro-2-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}ethan-1-amine
Reactant of Route 6
2,2-difluoro-2-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.